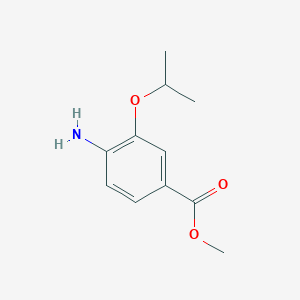
Methyl 4-amino-3-isopropoxybenzoate
概要
説明
Methyl 4-amino-3-isopropoxybenzoate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of benzoic acid and features an amino group at the 4-position and an isopropoxy group at the 3-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-isopropoxybenzoate can be synthesized through the reaction of methyl 4-amino-3-hydroxybenzoate with 2-iodopropane in the presence of cesium carbonate (Cs2CO3) as a base . The reaction is typically carried out in acetone as a solvent and refluxed for about 10 hours. After the reaction, concentrated ammonium hydroxide is added to the mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Methyl 4-amino-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are applicable.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzene ring.
科学的研究の応用
Methyl 4-amino-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its functional groups.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 4-amino-3-isopropoxybenzoate involves its interaction with various molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the isopropoxy group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-amino-3-hydroxybenzoate
- Methyl 4-amino-3-(hydroxymethyl)benzoate
- Methyl 4-amino-3-(methylamino)benzoate
- Methyl 4-amino-3-ethylbenzoate
Uniqueness
Methyl 4-amino-3-isopropoxybenzoate is unique due to the presence of both an amino group and an isopropoxy group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in specific synthetic and research applications .
特性
IUPAC Name |
methyl 4-amino-3-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZZMSROAYWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2696820.png)
![6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2696823.png)
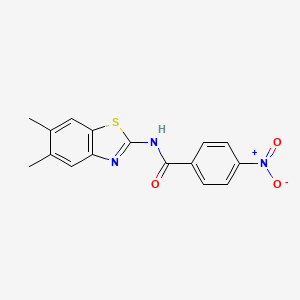
![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)
![2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2696827.png)
![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid](/img/structure/B2696831.png)
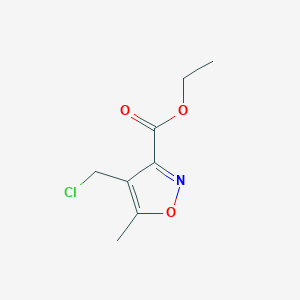
![ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2696835.png)
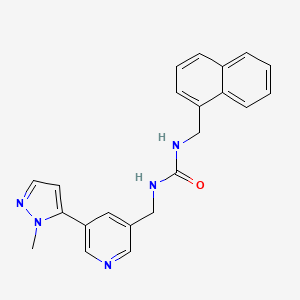
![2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2696837.png)
![4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N,N-dimethyl-1,4-diazepane-1-sulfonamide](/img/structure/B2696839.png)
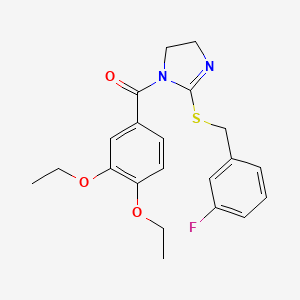
![N-(2,5-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2696842.png)
![4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid](/img/structure/B2696843.png)
